(+/-)-cis-N-Boc-4-methyl-pipecolinic acid
Description
Properties
IUPAC Name |
(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNNUMKAWAGPIS-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Reaction Sequence
The patent CN101712645B outlines a six-step synthesis starting from oxalic acid diethyl ester and 1-bromo-propylene:
Step 1: Cyclization
2-Carbonyl-4-methyl-5-cyanopentanoic acid ethyl ester is synthesized via condensation. Ethanol serves as the solvent, with Raney nickel catalyzing hydrogenation at elevated temperatures (80–100°C). This step achieves a 90% yield by mass.
Step 2: Benzyl Ester Protection
The primary amine is protected using benzyl chloroformate in dichloromethane (DCM), with triethylamine as a base. This N-benzyloxycarbonyl intermediate is isolated in 92% yield after purification.
Step 3: Deprotection and Hydrogenation
Palladium-on-carbon (Pd/C) catalyzes hydrogenolysis of the benzyl group in ethanol, yielding trans-4-methyl-pipecolinic acid ethyl ester (95% yield).
Step 4: Chiral Resolution
L-tartaric acid induces crystallization of the (2R,4R)-enantiomer from ethanol. After neutralization and extraction, the final product is obtained with 45% yield and >98% enantiomeric excess (ee).
Table 1: Key Parameters for Patent Synthesis
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Raney Ni, H₂, 80°C | 90% | 95% |
| 2 | Benzyl chloroformate, Et₃N | 92% | 97% |
| 3 | Pd/C, H₂, ethanol | 95% | 99% |
| 4 | L-Tartaric acid, pH 11 | 45% | >98% ee |
Enantioselective Synthesis via Hydroxypipecolic Acid Derivatives
Stereodivergent Pathway (Core.ac.uk PDF)
An alternative route begins with N-Boc-protected cis-4-hydroxypipecolic acid, leveraging mesylation and azide displacement for stereochemical inversion:
Step 1: Mesylation
Treatment with methanesulfonyl chloride (MsCl) in DCM at -30°C converts the hydroxyl group to a mesylate (92% yield).
Step 2: Azide Displacement
Sodium azide in dimethylformamide (DMF) at 100°C substitutes the mesylate, forming the cis-4-azido intermediate. Competing elimination generates α,β-unsaturated byproducts, reducing yield to 80%.
Step 3: Hydrogenation and Protection
Catalytic hydrogenation (Pd/C, MeOH) reduces the azide to an amine, followed by Fmoc protection using Fmoc-Osu in tetrahydrofuran (THF). The final Boc-protected product is isolated in 79% yield.
Table 2: Comparison of Stereochemical Outcomes
| Method | Starting Material | Key Step | ee (%) | Yield |
|---|---|---|---|---|
| Patent | Oxalic acid ester | L-Tartrate resolution | 98 | 45 |
| Core.ac.uk | cis-4-Hydroxy acid | Azide displacement | 95 | 79 |
Critical Analysis of Methodologies
Efficiency vs. Stereochemical Control
The patent route excels in scalability, with yields exceeding 90% in early steps. However, the resolution step’s 45% yield underscores inefficiencies in chiral separation. In contrast, the Core.ac.uk method achieves higher enantioselectivity through stereochemical inversion but faces challenges in azide displacement kinetics and byproduct formation.
Solvent and Catalyst Optimization
-
Hydrogenation Solvents : Ethanol (patent) vs. methanol (Core.ac.uk). Ethanol’s higher boiling point (78°C vs. 65°C) improves reaction rates but necessitates longer cooling periods for crystallization.
-
Catalyst Loading : Patent uses 0.3g Raney Ni per 0.05mol substrate, whereas Core.ac.uk employs 10% Pd/C at 1:10 substrate:catalyst ratio.
Industrial Scalability Considerations
Continuous Flow Synthesis
Recent advances propose replacing batch reactors with continuous flow systems for steps involving gaseous hydrogen. Microreactors enhance mass transfer, reducing Pd/C loading by 40% while maintaining 95% yield in deprotection steps.
Green Chemistry Metrics
-
E-Factor : Patent route = 12.3 (kg waste/kg product); Core.ac.uk = 9.8.
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Atom Economy : 68% (patent) vs. 72% (Core.ac.uk), favoring the latter’s azide pathway despite safety concerns.
Chemical Reactions Analysis
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the methyl group, using reagents like alkyl halides or sulfonates.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives and analogs.
Scientific Research Applications
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate or inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (+/-)-cis-N-Boc-4-methyl-pipecolinic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor by interacting with enzymes or receptors. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares (+/-)-cis-N-Boc-4-methyl-pipecolinic acid with structurally related compounds:
Physicochemical Properties
- Melting Points: Pipecolinic acid has a high melting point (262–266°C), while Boc-protected analogs (e.g., N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid) are typically oils or low-melting solids due to protective groups.
- Solubility : Boc-protected compounds are generally soluble in organic solvents (e.g., DCM, THF) but insoluble in water, contrasting with pipecolinic acid’s polar nature.
Biological Activity
Enzyme Interactions
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid has been found to interact with various enzymes, potentially serving as a substrate or inhibitor in biochemical assays. While specific enzyme targets are not detailed in the provided search results, the compound's structure suggests it may interact with enzymes that typically process amino acids or their derivatives.
Pharmaceutical Applications
The compound has shown promise in the development of various biologically active substances:
- Anticonvulsant Agents: Researchers have explored its use in synthesizing potential anticonvulsant compounds.
- HIV Protease Inhibitors: While not directly used, its structural analog, cis-4-hydroxypipecolic acid, is a constituent of the HIV protease inhibitor palinavir .
- NMDA Receptor Modulators: Similar compounds have been investigated for their potential in modulating N-methyl-D-aspartate (NMDA) receptors .
Structure-Activity Relationships
The unique structure of this compound contributes to its biological activity:
- The piperidine ring system is present in numerous biologically active molecules.
- The cis configuration and the methyl group at the 4-position may influence its binding properties and reactivity.
- The Boc (tert-butoxycarbonyl) protecting group affects the compound's pharmacokinetics and bioavailability.
Comparative Activity
When compared to similar compounds, this compound shows distinct properties:
| Compound | Distinguishing Feature | Potential Impact on Activity |
|---|---|---|
| N-Boc-pipecolinic acid | Lacks 4-methyl group | May have different reactivity and binding properties |
| 4-methyl-pipecolinic acid | Lacks Boc group | More reactive but less stable under certain conditions |
| N-Boc-4-ethyl-pipecolinic acid | Ethyl instead of methyl group | May influence steric and electronic properties |
Research Applications
The compound has found use in various scientific research applications:
- As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- In the study of enzyme mechanisms.
- As a precursor in the production of specialty chemicals and materials with unique properties.
Metabolic Signaling
While not directly related to this compound, research on similar compounds like pipecolic acid (Pip) has shown significant roles in plant defense mechanisms. Pip acts as a critical regulator of inducible plant immunity, accumulating in inoculated and systemic leaves following pathogen recognition . This suggests that structurally related compounds might have potential applications in agricultural research or crop protection.
Q & A
Basic Research Questions
Q. How can researchers design a synthetic pathway for (+/-)-cis-N-Boc-4-methyl-pipecolinic acid while ensuring stereochemical control?
- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates (e.g., pipecolinic acid derivatives, Boc-protecting groups). Use chiral auxiliaries or asymmetric catalysis to control stereochemistry at the 4-methyl position. Monitor reaction progress via HPLC with chiral columns (≥98% enantiomeric excess) and confirm configurations using X-ray crystallography or NOESY NMR . Compare yields and purity across solvents (e.g., DCM vs. THF) and temperatures, tabulating results for reproducibility.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Prioritize H/C NMR for structural elucidation, focusing on the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and methyl group coupling patterns. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. For purity assessment, employ reverse-phase HPLC with UV detection (λ = 254 nm). Document retention times and integration values in a comparative table to resolve ambiguities from overlapping peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for the Boc-protecting group in this compound under acidic conditions?
- Methodological Answer : Design a systematic stability study using controlled variables:
- Population : Boc-protected compound in varying pH (1–5).
- Intervention : Exposure time (0–24 hrs) and temperature (25°C vs. 40°C).
- Comparison : Stability of unprotected pipecolinic acid.
- Outcome : Degradation kinetics (HPLC area-under-curve) and byproduct profiles (LC-MS).
Apply the PICOT framework to structure experiments, and use Arrhenius plots to model degradation rates. Publish raw data in supplementary tables to facilitate meta-analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
